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A Technical Guide for Researchers and Drug Development Professionals

Abstract
ST-193 is a novel small-molecule inhibitor demonstrating potent and broad-spectrum antiviral

activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in

humans. This technical guide provides a comprehensive overview of the molecular structure,

chemical properties, and biological activity of ST-193. It details the mechanism of action,

focusing on the inhibition of arenavirus entry into host cells, and provides established

experimental protocols for its evaluation. This document is intended to serve as a valuable

resource for researchers and professionals involved in the development of antiviral

therapeutics.

Molecular Structure and Chemical Properties
ST-193, with the chemical formula C24H25N3O, is a benzimidazole derivative.[1] Its structure

is defined by a central benzimidazole core substituted with a 4-methoxyphenyl group at the 1-

position and a ((4-isopropylphenyl)methyl)amino group at the 5-position.

Table 1: Chemical and Physical Properties of ST-193
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Property Value Reference

Molecular Formula C24H25N3O [1]

Molecular Weight 371.47 g/mol [1]

CAS Number 489416-12-8 [1]

Appearance Off-white to pink solid [1]

SMILES

CC(C1=CC=C(CNC2=CC=C3

C(N=CN3C4=CC=C(OC)C=C4

)=C2)C=C1)C

[1]

Solubility Soluble in DMSO [2]

Storage

Dry, dark, and at 0-4°C for

short-term (days to weeks) or

-20°C for long-term (months to

years).

[2]

Melting Point Data not publicly available

pKa Data not publicly available

Biological Activity and In Vivo Efficacy
ST-193 is a highly potent inhibitor of arenavirus entry, exhibiting low nanomolar to sub-

nanomolar activity against a range of pathogenic arenaviruses. Its efficacy has been

demonstrated in both in vitro and in vivo models.

Table 2: In Vitro Antiviral Activity of ST-193 (IC50 Values)
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Virus IC50 (nM) Reference

Guanarito virus 0.44 [1]

Junin virus 0.62 [1]

Lassa virus (LASV) 1.4 [1]

Machupo virus 3.1 [1]

Lassa virus (LASV)

pseudotypes
1.6 [1]

Junín, Machupo, Guanarito,

and Sabiá pseudotypes
0.2 to 12 [1]

In Vivo Studies: In a guinea pig model of Lassa fever, ST-193 demonstrated significant

therapeutic potential. Animals treated with ST-193 exhibited fewer signs of disease and

enhanced survival rates compared to control groups.[1] Specifically, ST-193 treatment resulted

in a 2- to 3-log reduction in viremia.[1]

Mechanism of Action: Inhibition of Arenavirus Entry
ST-193 targets the entry stage of the arenavirus life cycle. Arenavirus entry is a multi-step

process initiated by the binding of the viral glycoprotein complex (GPC) to host cell receptors.

The arenavirus GPC is composed of three subunits: the stable signal peptide (SSP), the

receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). The entry

process can be summarized as follows:

Attachment: The GP1 subunit binds to specific host cell surface receptors. For New World

arenaviruses like Junin and Machupo, the primary receptor is transferrin receptor 1 (TfR1).

Old World arenaviruses, such as Lassa virus, primarily use α-dystroglycan (α-DG) as a

receptor.

Internalization: Following receptor binding, the virus is internalized into the host cell via

endocytosis. The specific endocytic pathway can vary depending on the virus and host cell

type.
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Fusion: The acidic environment of the endosome triggers a conformational change in the

GPC, leading to the fusion of the viral envelope with the endosomal membrane. This fusion

event is mediated by the GP2 subunit and releases the viral ribonucleoprotein (RNP)

complex into the cytoplasm, initiating viral replication.

ST-193 is believed to interfere with the pH-dependent membrane fusion step, thereby

preventing the release of the viral genome into the host cell cytoplasm.
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Arenavirus entry pathway and the point of inhibition by ST-193.

Experimental Protocols
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Synthesis of ST-193
A detailed, publicly available, step-by-step synthesis protocol for ST-193 is not currently

available in the reviewed literature. The compound was identified through the screening of a

chemical library and subsequent structure-activity relationship (SAR) studies of analogs of an

initial hit compound. The general approach likely involves standard organic synthesis

methodologies for the construction of the benzimidazole core and subsequent functionalization.

Arenavirus Pseudovirus Entry Assay (Luciferase-Based)
This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level

environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped

with the arenavirus GPC. The viral core carries a reporter gene, such as luciferase.
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Workflow for the arenavirus pseudovirus entry assay.

Detailed Methodology:
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Cell Seeding: Seed a suitable host cell line (e.g., HEK293T) in a 96-well plate at a density

that will result in approximately 80-90% confluency at the time of infection.

Compound Preparation: Prepare a series of dilutions of ST-193 in an appropriate solvent

(e.g., DMSO) and then further dilute in cell culture medium.

Incubation with Compound: Remove the growth medium from the cells and add the diluted

ST-193. Incubate for a short period (e.g., 1 hour) at 37°C.

Infection: Add the arenavirus pseudovirus to each well. Include control wells with virus only

(no compound) and cells only (no virus).

Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis

buffer compatible with the luciferase assay system.

Luciferase Assay: Measure the luciferase activity in each well using a luminometer according

to the manufacturer's instructions for the luciferase assay kit.

Data Analysis: Calculate the percentage of inhibition for each concentration of ST-193
relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-

response curve using appropriate software.

Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the formation

of plaques (zones of cell death) caused by infectious virus. This assay must be performed in a

high-containment laboratory (BSL-4 for highly pathogenic arenaviruses).

Detailed Methodology:

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6-well plates and grow

to confluency.

Compound-Virus Incubation: Prepare serial dilutions of ST-193. Mix each dilution with a

standardized amount of infectious arenavirus (e.g., 100 plaque-forming units, PFU). Incubate

this mixture for 1 hour at 37°C to allow the compound to bind to the virus.
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Infection: Remove the growth medium from the cell monolayers and inoculate with the

compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-

solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent

cells.

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque

formation (typically 5-7 days for Lassa virus).

Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with a dye

such as crystal violet to visualize the plaques.

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque

reduction for each ST-193 concentration compared to the virus control. The IC50 is the

concentration of ST-193 that reduces the number of plaques by 50%.

Conclusion
ST-193 is a promising lead compound for the development of therapeutics against arenavirus

infections. Its potent, broad-spectrum activity and demonstrated in vivo efficacy warrant further

investigation and optimization. The information and protocols provided in this technical guide

are intended to facilitate future research into this and other novel arenavirus inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663846#st-193-molecular-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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